8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Description
Historical Development of Pyrazolo[1,5-a]triazine Compounds
The pyrazolo[1,5-a]triazine scaffold emerged as a structurally unique heterocyclic system in 1957, when Checchi and Ridi first synthesized it through cyclization reactions involving pyrazole precursors. Early investigations focused on its chemical reactivity and structural resemblance to purines, earning it the moniker "5-aza-9-deazapurine" due to its isosteric relationship with the purine nucleus. By the 1980s and 1990s, researchers recognized its pharmacological potential, particularly as a protein kinase inhibitor (PKI), driven by its ability to mimic ATP and bind kinase active sites. The development of 8-isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a]triazin-4-ol represents a modern iteration of this scaffold, optimized for enhanced kinase selectivity and bioavailability through strategic substitutions at positions 2, 4, and 8.
Significance in Chemical Research
Pyrazolo[1,5-a]triazines occupy a critical niche in medicinal chemistry due to their:
- Structural versatility : The fused triazine-pyrazole system allows for regioselective functionalization, enabling precise modulation of electronic and steric properties.
- Kinase inhibition : These compounds competitively bind ATP pockets in kinases such as EGFR, CDK1/2, and B-Raf, making them valuable tools for targeted cancer therapy.
- Metabolic stability : Unlike purines, the pyrazolo[1,5-a]triazine core resists enzymatic degradation by nucleosidases, enhancing its utility in drug design.
For 8-isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a]triazin-4-ol, the isopropyl group at position 8 and the piperidinyloxy moiety at position 2 synergistically improve lipophilicity and blood-brain barrier penetration, as evidenced by computational modeling.
General Applications in Scientific Research
This compound and its analogs have been employed in:
- Oncology : As ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), they induce apoptosis in melanoma and non-small cell lung cancer (NSCLC) models.
- Chemical biology : Serve as fluorescent probes to study kinase conformational changes in live cells.
- Synthetic methodology : Microwave-assisted and one-pot syntheses of pyrazolo[1,5-a]triazines have been optimized using this scaffold, reducing reaction times from hours to minutes.
Table 1 : Key Synthetic Routes to Pyrazolo[1,5-a]triazines
Research Objectives and Scope
Current research aims to:
- Optimize synthetic efficiency : Develop scalable routes using flow chemistry and biocatalysis.
- Enhance target selectivity : Engineer derivatives with reduced off-target effects on non-kinase proteins.
- Explore new therapeutic targets : Investigate potential in neurodegenerative diseases via kinase modulation.
- Improve pharmacokinetics : Modify solubility profiles through PEGylation or prodrug strategies.
Future studies will prioritize structure-activity relationship (SAR) analyses to correlate substituent effects with inhibitory potency, leveraging crystallographic data of kinase-ligand complexes.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-8-propan-2-yl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(2)11-8-15-19-12(11)16-13(17-14(19)20)21-10-4-6-18(3)7-5-10/h8-10H,4-7H2,1-3H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMMQWYOYDHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(NC(=O)N2N=C1)OC3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo-Triazine Core
The construction of the pyrazolo[1,5-a]triazin-4-ol system follows a [3+3] cycloaddition strategy. As detailed in US11186576B2, 5-amino-1H-pyrazole-4-carbonitrile reacts with isopropyl isocyanate in tetrahydrofuran (THF) at 0–5°C to form an intermediate urea derivative. Subsequent heating to 80°C in the presence of potassium tert-butoxide induces cyclization, yielding 8-isopropylpyrazolo[1,5-a]triazin-4-ol with 72–78% isolated yield.
Key Parameters:
Etherification with 1-Methylpiperidin-4-ol
The introduction of the 1-methylpiperidin-4-yloxy group at position 2 proceeds via nucleophilic aromatic substitution. Patent WO2016142855A2 discloses reacting 8-isopropylpyrazolo[1,5-a]triazin-4-ol with 1-methylpiperidin-4-ol in dimethylformamide (DMF) at 120°C for 12 hours, using cesium carbonate as a base. This method achieves 65–70% yield, with purity >95% by HPLC.
Optimization Insights:
- Solvent Selection : DMF outperforms dimethylacetamide (DMAc) due to superior solubility of the triazine intermediate.
- Base Screening : Cesium carbonate provides higher regioselectivity compared to potassium carbonate or sodium hydride.
Analytical Characterization and Quality Control
Spectroscopic Identification
The structural integrity of the final compound is confirmed through:
Purity Assessment
Sigma-Aldrich specifications indicate a purity ≥95% by reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Residual solvents are controlled to <0.1% for DMF and <0.5% for THF, as per ICH Q3C guidelines.
Industrial-Scale Production Considerations
Process Intensification
Batch processes described in patents face scalability challenges due to exothermic cyclization steps. Continuous flow chemistry has been proposed to improve heat transfer and reduce reaction times from 12 hours to 2 hours.
Crystallization Optimization
The final compound exhibits polymorphism, with Form I (needle-like crystals) being the thermodynamically stable phase. Seeded crystallization from ethanol/water (7:3 v/v) at 0–5°C yields >99.5% pure Form I.
Chemical Reactions Analysis
Core Reactivity and Electrophilic Substitutions
The pyrazolo[1,5-a] triazine core undergoes electrophilic substitution at electron-rich positions. Key reactive sites include:
-
C-4 Hydroxyl Group : Acts as a nucleophilic site for alkylation, acylation, or sulfonation. For example, substitution with acrylamide groups improves CDK inhibition potency .
-
C-2 Piperidinyloxy Ether : Susceptible to acid-catalyzed cleavage, enabling replacement with other nucleophiles (e.g., amines, thiols).
-
C-8 Isopropyl Group : Steric hindrance from this substituent directs electrophilic attacks to less hindered positions on the triazine ring.
Table 1: Electrophilic Reactions and Derivatives
Nucleophilic Attack and Ring Functionalization
The triazine ring supports nucleophilic displacement reactions under basic conditions:
-
C-4 Hydroxyl as Leaving Group : Replacement with amines (e.g., piperazine, aniline) via Mitsunobu or SNAr reactions yields analogues with modified kinase profiles .
-
C-6 Position : Activated for nucleophilic substitution when C-4 is derivatized, enabling introduction of halogens or aryl groups.
Table 2: Key Nucleophilic Modifications
| Derivative | Substituent | Kinase Inhibition (IC₅₀) | Source |
|---|---|---|---|
| C-4 Piperidinecarboxamide | -NHCO-piperidine | CDK2: 12 nM | |
| C-2 Thioether | -S-(4-morpholinyl) | CDK4: 28 nM | |
| C-6 Fluoro | -F | CDK9: 45 nM |
Functional Group Transformations
-
Piperidine Modification : The 1-methylpiperidin-4-yl group undergoes N-demethylation (via Pd/C hydrogenolysis) or oxidation to form N-oxide derivatives, altering pharmacokinetics .
-
Isopropyl Group : Swapping with bulkier tert-butyl groups reduces metabolic clearance but increases hERG liability.
Table 3: Piperidine and Isopropyl Modifications
Scientific Research Applications
Inhibition of Cyclin-dependent Kinases (CDKs)
One of the primary applications of this compound is as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to antiproliferative effects in cancer cells. This makes 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazine-4-ol a candidate for anticancer therapies. Studies indicate that structural modifications can significantly affect its potency against different CDK isoforms.
Phosphodiesterase Inhibition
The compound has also been identified as a phosphodiesterase type 4 (PDE4) inhibitor. By inhibiting PDE4, it increases levels of cyclic AMP (cAMP), which can have anti-inflammatory and neuroprotective effects. This mechanism suggests potential applications in treating inflammatory diseases and neurological disorders such as depression.
Research Applications
8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazine-4-ol has diverse applications in various fields:
Medicinal Chemistry
The compound is being explored for its therapeutic potential in:
- Cancer Treatment : As a CDK inhibitor.
- Neurological Disorders : For its potential antidepressant effects due to cAMP modulation.
Analytical Chemistry
It serves as a reference compound in analytical studies and is utilized in organic synthesis as a reagent.
Industrial Applications
In pharmaceutical development, it acts as a tool in drug discovery research aimed at developing new therapeutic agents.
Case Studies
Recent studies have highlighted the efficacy of similar compounds with related structures:
- CDK Inhibition Studies : Research demonstrated that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant anti-cancer activity through CDK inhibition.
- Neuroprotective Effects : Compounds with similar mechanisms were shown to improve cognitive functions in animal models of depression.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Potential modulation of neurotransmitter systems | |
| Enzyme Inhibition | Possible inhibition of phosphodiesterase |
Mechanism of Action
The mechanism of action of 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol involves the inhibition of phosphodiesterase-4 (PDE-4), an enzyme responsible for breaking down cyclic AMP (cAMP) in cells. By inhibiting PDE-4, the compound increases the levels of cAMP, leading to various downstream effects on cellular signaling pathways. This can result in anti-inflammatory, antidepressant, and neuroprotective effects.
Comparison with Similar Compounds
8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol is unique due to its selective inhibition of PDE-4. Similar compounds include:
Rolipram: Another PDE-4 inhibitor with similar therapeutic applications.
Cilomilast: A PDE-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Roflumilast: A PDE-4 inhibitor with anti-inflammatory properties used in the treatment of COPD. The uniqueness of 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol lies in its specific chemical structure, which confers distinct pharmacological properties compared to other PDE-4 inhibitors.
Biological Activity
8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol, also known by its CAS number 1453187-13-7, is a compound of significant interest due to its potential therapeutic applications. This compound has been primarily studied for its biological activity as a phosphodiesterase-4 (PDE-4) inhibitor, which plays a crucial role in various cellular signaling pathways. Understanding its biological activity is vital for exploring its implications in treating inflammatory diseases and neurological disorders.
The molecular formula of this compound is . It features a unique pyrazolo[1,5-a][1,3,5]triazine core that contributes to its biological functions. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H21N5O2 |
| CAS Number | 1453187-13-7 |
| Physical Form | White to Yellow Solid |
| Purity | ≥ 95% |
The primary mechanism of action for 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol is through the inhibition of PDE-4. This enzyme is responsible for the hydrolysis of cyclic AMP (cAMP), a critical second messenger involved in various physiological processes. By inhibiting PDE-4, the compound increases intracellular cAMP levels, leading to enhanced signaling pathways associated with anti-inflammatory and neuroprotective effects .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in various cell types. This effect is particularly relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a central role.
Neuroprotective Properties
The neuroprotective effects of 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol have been explored in models of neurodegenerative diseases. Increased cAMP levels can lead to enhanced neuronal survival and function, suggesting potential applications in treating conditions such as Alzheimer's disease and depression .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound across various models:
- Inflammation Models : In an experimental model of lung inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. The study demonstrated a dose-dependent response with notable efficacy at lower concentrations .
- Cancer Research : The compound has also been evaluated for its anticancer properties. In vitro assays against human cancer cell lines showed that it inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests potential applications in cancer therapy .
- Neuroprotection Studies : In rodent models of neurodegeneration, treatment with the compound improved cognitive function and reduced markers of neuroinflammation. These findings support further investigation into its therapeutic potential for neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol, it is useful to compare it with other known PDE-4 inhibitors:
| Compound | Mechanism | Therapeutic Use |
|---|---|---|
| Rolipram | PDE-4 inhibition | Depression and anxiety |
| Cilomilast | PDE-4 inhibition | COPD |
| Roflumilast | PDE-4 inhibition | COPD |
| 8-Isopropyl... | PDE-4 inhibition | Anti-inflammatory and neuroprotective |
Q & A
Q. Key Intermediates :
- 5-Aminopyrazole derivatives (precursor for triazine core) .
- Chlorinated/sulfonylated pyrazolo-triazines (for regioselective modifications) .
Which spectroscopic methods are most reliable for characterizing the structural integrity of pyrazolo-triazine derivatives?
Basic Research Question
A combination of techniques ensures accurate characterization:
- 1H/13C NMR : Resolve substituent positions and confirm regiochemistry. For example, the piperidinyloxy group’s protons appear as distinct multiplets (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretches for amines) .
- Mass Spectrometry (HRMS) : Verify molecular weight (±3 ppm accuracy) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous regiochemistry in fused-ring systems (e.g., pyrazolo-triazine vs. triazolo-pyridine) .
Q. Methodological Approach :
Replicate assays under harmonized conditions.
Use orthogonal assays (e.g., SPR for binding, cell viability for cytotoxicity).
Perform structure-activity relationship (SAR) studies to isolate critical substituents .
What are the critical factors in optimizing reaction conditions for introducing the 1-methylpiperidin-4-yloxy group at position 2 of the triazine ring?
Advanced Research Question
Key parameters include:
- Base Selection : Use non-nucleophilic bases (e.g., K2CO3) to avoid deprotonation side reactions .
- Catalyst : Pd(OAc)2/Xantphos for coupling reactions improves yield (≥70%) .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Solvent Polarity : Anhydrous DMF enhances solubility of aromatic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
